Cas no 103656-40-2 (Calcitriol Impurities D)

Calcitriol Impurities D structure
Calcitriol Impurities D structure
Produktname:Calcitriol Impurities D
CAS-Nr.:103656-40-2
MF:C28H46O3
MW:430.663049221039
CID:159715
PubChem ID:9547481

Calcitriol Impurities D Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-Cyclohexanediol,4-methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R)-6-hydroxy-1,6-dimethylheptyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-,(1R,3S,5Z)-
    • 1α,25-dihydroxy-24-homovitamin D3
    • 24-Homo Calcitriol
    • 24-homo-1,25-dihydroxyvitamin D3
    • 1,3-Cyclohexanediol,4-methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R)-6-hydroxy-1,6-dimethylheptyl]-7a-methyl-4H-inden-4-
    • Calcitriol Impurities D
    • MC 1127
    • IMpurity D of Calcitriol
    • (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R)-6-hydroxy-1,6-diMethylheptyl]-7a-Methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
    • (1R,3S,5E)-5-[(2E)-2-[(1R,3As,7Ar)-1-(6-Hydroxy-1,6-Dimethylheptyl)-7A-Methyl-2,3,3A,5,6,7-Hexahydro-1H-Inden-4-Ylidene]Ethylidene]-4-Methylenecyclohexane-1,3-Diol
    • (1R,3S,5E)-5-[(2E)-2-[(1R,3As,7Ar)-1-(6-Hydroxy-1,6-Dimethyl-Heptyl)-7A-Methyl-2,3,3A,5,6,7-Hexahydro-1H-Inden-4-Ylidene]Ethylidene]-4-Methylene-Cyclohexane-1,3-Diol
    • (1R,3S,5E)-5-[(2E)-2-[(1R,3As,7Ar)-1-(7-Hydroxy-7-Methyl-Octan-2-Yl)-7A-Methyl-2,3,3A,5,6,7-Hexahydro-1H-Inden-4-Ylidene]Ethylidene]-4-Methylidene-Cyclohexane-1,3-Diol
    • DB15557
    • CS-M1952
    • F35KTH803S
    • HY-77274
    • CalcitriolImpuritiesD
    • 24-Homo-calcitriol
    • MC-1127
    • 1,3-CYCLOHEXANEDIOL, 4-METHYLENE-5-((2E)-((1R,3AS,7AR)-OCTAHYDRO-1-((1R)-6-HYDROXY-1,6-DIMETHYLHEPTYL)-7A-METHYL-4H-INDEN-4-YLIDENE)ETHYLIDENE)-, (1R,3S,5Z)-
    • LMST03020366
    • (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • 1,3-CYCLOHEXANEDIOL, 4-METHYLENE-5-((2E)-2-((1R,3AS,7AR)-OCTAHYDRO-1-((1R)-6-HYDROXY-1,6-DIMETHYLHEPTYL)-7A-METHYL-4H-INDEN-4-YLIDENE)ETHYLIDENE)-, (1R,3S,5Z)-
    • (5Z,7E)-1.ALPHA.,3.BETA.-DIHYDROXY-17-((R)-7-HYDROXY-7-METHYLOCTAN-2-YL)-9,10-SECOANDROSTA-5,7,10(19)-TRIENE
    • AKOS030526216
    • 103656-40-2
    • (5Z,7E)-(1S,3R)-24a-homo-9,10-seco-5,7,10(19)-cholestatriene-1,3,25-triol
    • UNII-F35KTH803S
    • 1,3-Cyclohexanediol, 4-methylene-5-(2-(octahydro-1-(6-hydroxy-1,6-dimethylheptyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R-(1alpha(R*),3abeta,4E(1R*,3S*,5Z),7aalpha))-
    • Q27277567
    • 1,3-CYCLOHEXANEDIOL, 4-METHYLENE-5-(2-(OCTAHYDRO-1-(6-HYDROXY-1,6-DIMETHYLHEPTYL)-7A-METHYL-4H-INDEN-4-YLIDENE)ETHYLIDENE)-, (1R-(1.ALPHA.(R*),3A.BETA.,4E(1R*,3S*,5Z),7A.ALPHA.))-
    • AS-82280
    • 1alpha,25-dihydroxy-24a-homovitamin D3 / 1alpha,25-dihydroxy-24a-homocholecalciferol
    • (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((R)-7-Hydroxy-7-methyloctan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
    • DA-60077
    • (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R)-6-hydroxy-1,6-dimethylheptyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol; 24-Homo-1,25-dihydroxyvitamin D3; MC 1127; Methylene Calcitriol
    • MDL: N/A
    • Inchi: 1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1
    • InChI-Schlüssel: WKTIGYIYJKESCJ-JJWMBMNSSA-N
    • Lächelt: OC(C)(C)CCCC[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)[C@H](C[C@@H](C\3)O)O)/CCC[C@]12C

Berechnete Eigenschaften

  • Genaue Masse: 430.34500
  • Monoisotopenmasse: 430.344695
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 703
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 2
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 60.7
  • XLogP3: 5.6

Experimentelle Eigenschaften

  • Dichte: 1.05
  • Siedepunkt: 575.6°C at 760 mmHg
  • Flammpunkt: 240.5°C
  • Brechungsindex: 1.544
  • PSA: 60.69000
  • LogP: 6.09480

Calcitriol Impurities D Sicherheitsinformationen

Calcitriol Impurities D Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H589800-0.5mg
24-Homo Calcitriol
103656-40-2
0.5mg
$ 900.00 2022-06-04
TRC
H589800-1mg
24-Homo Calcitriol
103656-40-2
1mg
$ 1631.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H77880-1mg
Calcitriol Impurities D
103656-40-2 95%
1mg
¥8998.0 2023-09-07
ChemScence
CS-M1952-5mg
Calcitriol Impurities D
103656-40-2 95.18%
5mg
$3360.0 2021-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C884842-5mg
Calcitriol Impurities D
103656-40-2 ≥95%
5mg
¥33,600.00 2022-09-02
eNovation Chemicals LLC
Y1237027-1mg
24-homo-1,25-dihydroxyvitamin D3
103656-40-2 95%
1mg
$890 2024-06-07
eNovation Chemicals LLC
Y1237027-5mg
24-homo-1,25-dihydroxyvitamin D3
103656-40-2 95%
5mg
$2470 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-490296-0.5 mg
24-Homo calcitriol,
103656-40-2
0.5 mg
¥14,290.00 2023-07-11
MedChemExpress
HY-77274-1mg
Calcitriol Impurities D
103656-40-2 95.18%
1mg
¥5000 2024-04-21
SHENG KE LU SI SHENG WU JI SHU
sc-490297-10 mg
24-Homo calcitriol-d6,
103656-40-2
10mg
¥100,781.00 2023-07-11
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:103656-40-2)Calcitriol Impurities D
A988380
Reinheit:99%
Menge:5mg
Preis ($):2676.0